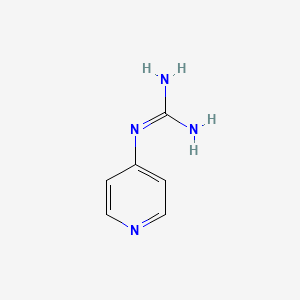

N-Pyridin-4-yl-guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWBDNUGPOARAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479439 | |

| Record name | N-Pyridin-4-yl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425376-94-9 | |

| Record name | N-Pyridin-4-yl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Substitution on the Pyridine Ring:

Modifying the pyridine (B92270) ring is a primary strategy to improve activity and properties. The position, size, and electronic nature of substituents can dramatically influence binding affinity. For example, in a series of 6-phenylpyridin-2-yl guanidine (B92328) derivatives developed as Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, the position of the phenyl group was found to be critical. Shifting the phenyl group from position 6 to positions 3, 4, or 5 resulted in inactive compounds, highlighting the importance of the substitution pattern for biological activity. mdpi.com

Introduction of small, electron-withdrawing groups can also be beneficial. In the same MSK1 inhibitor series, a chloro-substituent at the 3-position of the phenyl ring (attached to position 6 of the pyridine) led to a significant improvement in activity compared to the unsubstituted parent compound. mdpi.com

Table 1: SAR of 6-Aryl-pyridin-2-yl Guanidine Derivatives as MSK1 Inhibitors mdpi.com

| Compound | R (Substitution on Phenyl Ring) | % Inhibition at 10 µM | IC₅₀ (µM) |

| 1a | H | 42 | 17.9 ± 3.9 |

| 1e | 3-Cl | 61 | 9.8 ± 0.5 |

| 1f | 4-Cl | 46 | 13.9 ± 2.1 |

| 1h | 3-F | 51 | 11.2 ± 1.5 |

| 1i | 4-F | 43 | 16.5 ± 2.9 |

Data presented is illustrative of the trends observed in the cited research.

Modification of the Guanidine Moiety:

The guanidine (B92328) group is often essential for activity due to its ability to form strong, charge-assisted hydrogen bonds. Its replacement can lead to a significant loss of potency. For instance, replacing the guanidine in 6-phenylpyridin-2-yl guanidine with its isosteric thiourea (B124793) resulted in an inactive compound, emphasizing the critical role of the guanidine moiety. mdpi.com However, modifications that maintain the key binding interactions are a viable optimization strategy. This can include N-alkylation or incorporation into a cyclic system to restrict conformational flexibility.

Isosteric and Bioisosteric Replacements:

Replacing the pyridine (B92270) ring or other parts of the molecule with bioisosteres can improve properties like metabolic stability, solubility, or target selectivity. In the pursuit of novel kinase inhibitors, the pyridine nucleus has been successfully replaced by bicyclic scaffolds like aminobenzimidazoles. mdpi.com This strategy can mimic a favored conformation, such as one stabilized by an internal hydrogen bond, while introducing new interaction points. For example, a non-cytotoxic 2-aminobenzimidazole (B67599) derivative was found to be a more potent MSK1 inhibitor than the original pyridine-guanidine hit. mdpi.com

In a different context, for WDR5 inhibitors, a pharmacophore-based optimization led to the investigation of various heterocycles to replace a phenyl unit, where 3-pyridyl and 4-pyridyl groups were explored to enhance cellular activity and hydration potential. nih.gov

Table 2: Optimization of a WDR5 Inhibitor Scaffold nih.gov

| Compound | P₄ Pharmacophore Unit | Cellular Activity (GI₅₀, nM) |

| 1 | 4-fluoro-2-methylphenyl | 38 |

| 4 | 3-pyridyl | 180 |

| 7 | 3-pyridyl-2-trifluoromethyl | 120 |

| 8 | 4-pyridyl | 60 |

| 9 | 4-pyridyl-2-trifluoromethyl | 55 |

This table illustrates the effect of replacing a phenyl unit (P₄) with different pyridyl groups on the cellular activity of a WDR5 inhibitor series.

These examples from related but distinct chemical series underscore a common principle: the pyridinyl-guanidine motif is a versatile pharmacophore, but its optimal presentation is highly dependent on the specific biological target. The identification of key interactions through SAR and computational modeling allows for targeted optimization strategies, including positional substituent changes, isosteric replacements of the core, and fine-tuning of the guanidine (B92328) group to achieve desired biological and pharmacological profiles.

Investigation of Biological Activities and Pharmacological Profiles of N Pyridin 4 Yl Guanidine and Its Analogues

Enzyme Inhibition Studies

The inhibitory effects of N-Pyridin-4-yl-guanidine and its analogues have been evaluated against several enzymes, demonstrating a range of biological activities.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is often overexpressed in cancer cells, making it an attractive therapeutic target. mdpi.com Analogues of this compound, particularly those containing a cyanoguanidine moiety, have been identified as potent NAMPT inhibitors. mdpi.comnih.gov

One notable example is the compound (E)-1-(6-(4-Chlorophenoxy)hexyl)-2-cyano-3-(pyridin-4-yl)-guanidine, also known as CHS-828 or GMX1778. mdpi.comgoogle.com Studies have demonstrated its anticancer activity through the inhibition of NAMPT. google.comnih.gov However, research has also shown that cancer cells can develop resistance to such inhibitors, often through point mutations in the NAMPT enzyme. For instance, HCT116 human colon cancer cells that became resistant to the NAMPT inhibitor FK866 also showed cross-resistance to CHS-828, with the resistance attributed to an H191R mutation in the NAMPT gene. google.com

Further structure-activity relationship (SAR) studies led to the discovery of other potent cyanoguanidine-containing NAMPT inhibitors. By utilizing a co-crystal structure of a related compound with the NAMPT protein, researchers designed a novel inhibitor, 2-cyano-1-pyridin-4-yl-3-(4-{[3-(trifluoromethoxy)phenyl]sulfonyl}benzyl)guanidine, which exhibited high potency in both biochemical and cell proliferation assays. nih.gov

| Compound Name | Target | Assay Type | IC50 Value | Reference |

| (E)-1-(6-(4-Chlorophenoxy)hexyl)-2-cyano-3-(pyridin-4-yl)-guanidine (CHS-828) | NAMPT | Cell Proliferation (HCT116) | 2.3 nM | google.com |

| 2-cyano-1-pyridin-4-yl-3-(4-{[3-(trifluoromethoxy)phenyl]sulfonyl}benzyl)guanidine (Compound 15) | NAMPT | Biochemical Assay | 2.5 nM | nih.gov |

| 2-cyano-1-pyridin-4-yl-3-(4-{[3-(trifluoromethoxy)phenyl]sulfonyl}benzyl)guanidine (Compound 15) | NAMPT | Cell Proliferation (A2780) | 9.7 nM | nih.gov |

Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) Inhibition

Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) is a nuclear kinase involved in inflammatory responses, making it a therapeutic target for diseases like asthma and psoriasis. acs.orgdrugbank.com While direct studies on the N-pyridin-4-yl isomer are limited, research into its analogues, specifically arylpyridin-2-yl guanidine (B92328) derivatives, has yielded significant findings.

A screening of a compound library identified 6-phenylpyridin-2-yl guanidine as a starting point for developing new MSK1 inhibitors, with an initial IC50 of approximately 18 µM. acs.orgdrugbank.com This led to the synthesis and evaluation of various derivatives to establish a structure-activity relationship. The research highlighted the critical role of the guanidine moiety for the inhibitory activity. acs.org When the guanidine group was replaced by its isostere, thiourea (B124793), the resulting compound was inactive. Further structural modifications, including the rigidification of the molecule into a 2-aminobenzimidazole (B67599) scaffold, led to a compound (49d) that was tenfold more potent than the original hit. acs.org

| Compound Name | Target | Assay Type | IC50 Value (µM) | Reference |

| 6-phenylpyridin-2-yl guanidine (1a) | MSK1 | Enzymatic Inhibition | ~18 | acs.orgdrugbank.com |

| 2-aminobenzimidazole (49d) | MSK1 | IL-6 Release | ~2 | acs.org |

Signal Peptidase IB (SpsB) as a Biological Target

Signal peptidase IB (SpsB) is an essential enzyme in bacteria responsible for protein secretion, presenting a viable target for new antibiotics. researchgate.netgoogle.com Guanidinium (B1211019) compounds have been investigated for their antibacterial properties, with SpsB identified as a key target. researchgate.net

In a study focused on finding new antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a guanidinium compound, L15, was identified as a promising candidate. researchgate.net Affinity-based protein profiling revealed that L15 targets SpsB. Interestingly, the study suggested that L15 does not inhibit but rather activates SpsB, leading to a dysregulation of protein secretion and subsequent cell death. researchgate.net More recent investigations into another SpsB-activating antibiotic, PK150, have further explored this unconventional mechanism, showing that the activator binds to an allosteric pocket near the active site, shielding it from water and stabilizing its catalytic geometry. researchgate.net

These findings indicate that the guanidinium moiety is a key pharmacophore for targeting SpsB, suggesting that this compound analogues could be explored for similar antibacterial activities through this unique mechanism of enzyme activation. researchgate.net

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The development of dual inhibitors for Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) is a strategy to create safer anti-inflammatory drugs by targeting two key pathways in the arachidonic acid cascade. tandfonline.commdpi.com While there is no direct evidence of this compound or its close analogues inhibiting COX or 5-LOX, studies on more structurally diverse guanidine derivatives have shown activity.

For instance, novel guanidine derivatives isolated from the scorpion Buthus martensii were found to inhibit COX-2 activity, with IC50 values in the nanomolar range, indicating potential for developing new anti-inflammatory agents. acs.org Another study synthesized 1,2,3-triazole-guanidine hybrids and found them to be promising anti-inflammatory agents through COX-2 inhibition. researchgate.net However, these compounds are structurally distinct from this compound.

Regarding 5-LOX, some research has focused on thiourea derivatives, which are structurally related to guanidines. Thiourea derivatives of naproxen, for example, have demonstrated significant 5-LOX inhibition. researchgate.net This suggests that while direct evidence is lacking for the this compound scaffold, the broader class of guanidine-containing molecules holds potential for modulating these inflammatory enzymes.

Other Enzyme Target Modulations

The guanidine functional group is present in a wide array of compounds with diverse biological activities, leading to the modulation of various other enzyme targets. google.comdovepress.com

Nitric Oxide Synthase (NOS) Inhibition : Guanidine derivatives have been investigated as inhibitors of nitric oxide synthase. For example, N(G)-aminoguanidine containing an amino acid moiety has been shown to be a potent NOS inhibitor. google.com

HIV-1 Inhibition : Acylguanidines, a class of guanidine-containing compounds, have demonstrated anti-HIV-1 activity. These compounds can inhibit the replication of wild-type and drug-resistant HIV-1 strains by impairing viral egress, likely by preventing the expression of the viral envelope protein (Env) on the surface of infected cells.

Receptor Modulatory Activities

In addition to enzyme inhibition, this compound analogues have been found to modulate the activity of various receptors, particularly those involved in neurotransmission.

Guanidine-like derivatives have been identified as ligands for histamine (B1213489) and adrenergic receptors. A screening study revealed that certain pyridin-2-yl-guanidinium compounds, which are structural isomers of the 4-yl series, possess a notable affinity for histamine H2 receptors and lower affinity for α2C-adrenergic receptors.

Further research into guanidine derivatives has uncovered potent antagonists for histamine H3 receptors. Interestingly, simple structural modifications of these H3 receptor antagonists led to the discovery of compounds with high antagonistic potency at muscarinic M2 and M4 receptors. For example, molecular docking studies showed that the guanidine group of these ligands forms a key hydrogen-bond network within the binding sites of both M2 and M4 receptors. This multi-target activity suggests that the guanidine scaffold is a versatile base for developing ligands that can modulate multiple receptor systems, which could be beneficial for treating complex CNS disorders.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov Antagonists of this receptor are of interest for their potential in treating various neurological disorders. nih.gov The guanidine group has been incorporated into novel compounds designed as H₃R antagonists. mdpi.com

Research has demonstrated that guanidine derivatives can act as potent H₃R antagonists. acs.org For instance, certain non-imidazole antagonists featuring a 4-hydroxypiperidine (B117109) group or flexible propyloxy chains have been developed, showing high affinity for the receptor. nih.gov A study into a series of guanidine derivatives identified a compound, ADS1017, as a particularly potent and selective H₃R antagonist. acs.orgresearchgate.net Modifications to the core structure, such as the length of the alkyl chain connecting the central guanidine to other molecular fragments, have been systematically studied to optimize this antagonistic activity. mdpi.com The development of such compounds that combine H₃R antagonism with other pharmacological effects, like cholinesterase inhibition, is an active area of research. mdpi.com

Table 1: Examples of Guanidine-Based Histamine H₃ Receptor Antagonists This table is for illustrative purposes based on descriptive findings in the text.

| Compound Class | Target | Pharmacological Action |

|---|---|---|

| Non-imidazole piperidine (B6355638) derivatives | Histamine H₃ Receptor | Antagonism/Inverse Agonism nih.gov |

| Guanidine Derivative ADS1017 | Histamine H₃ Receptor | Potent and Selective Antagonism acs.orgresearchgate.net |

Serotonin 5-HT₃ Receptor Antagonism

The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating physiological processes such as nausea and vomiting. amegroups.org Antagonists of this receptor are clinically important antiemetics. amegroups.org The essential pharmacophore for 5-HT₃ receptor antagonists includes an aromatic ring, a hydrogen bond acceptor (like a carbonyl group), and a basic nitrogen atom. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on arylguanidines and arylbiguanides to understand their binding to 5-HT₃ receptors. nih.gov These studies revealed that for a series of arylguanidines, receptor affinity is related to the electronic properties and lipophilicity of substituents on the aryl ring. nih.gov A broader analysis of 35 arylguanidines and arylbiguanides found that their affinity could be described by molecular polarizability and other structural parameters. nih.gov This indicates that the guanidine group can serve as the basic moiety required for interaction with the 5-HT₃ receptor, fitting into the established pharmacophore model. nih.govnih.gov

Arginine-Type NPY Y Receptor Antagonism

Neuropeptide Y (NPY) receptors, which are G-protein-coupled receptors, play a role in various physiological functions, and their antagonists are investigated for multiple therapeutic applications. researchgate.netnih.gov The guanidine group is a crucial structural element in argininamide-type ligands for these receptors. researchgate.netnih.gov

Analogues of the NPY Y₁ receptor antagonist BIBP3226, which feature modifications to the guanidine group of an arginine moiety, have been synthesized. nih.gov Carbamoylation of the guanidine group in these argininamide-type structures has led to compounds with subnanomolar affinity and insurmountable antagonism, attributed to an extended target-residence time. nih.gov This bioisosteric exchange of guanidine for an acylguanidine can retain pharmacological activity despite a significant decrease in basicity. researchgate.net This approach has been successfully applied to develop antagonists for the NPY Y₂ receptor as well. researchgate.net These findings highlight that the guanidine functionality is a key interaction point with acidic amino acid residues within the NPY receptor binding pocket. researchgate.net

Interactions with Ion Channels (e.g., ATP-sensitive potassium channels)

Analogues of this compound have been shown to interact directly with ion channels. A notable example is Pinacidil, a cyanoguanidine derivative with the IUPAC name N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine. wikipedia.org Pinacidil is recognized as an ATP-sensitive potassium (K-ATP) channel opener. wikipedia.orgguidetopharmacology.org

By opening these channels in vascular smooth muscle cells, Pinacidil causes peripheral vasodilation. wikipedia.org This mechanism of action is the basis for its use as an anti-hypertensive agent. guidetopharmacology.org The interaction involves direct binding to the K-ATP channel components, although the precise nature of this interaction at a single binding site continues to be an area of study. researchgate.net Other research into guanidine derivatives, such as N-(thieno[2,3-b]pyridin-3-yl)-guanidines, has also pointed towards interactions with potassium channels as a mechanism for their biological effects, such as stimulating insulin (B600854) secretion. researchgate.net

Antimicrobial and Antibacterial Efficacy

The pyridinyl-guanidine scaffold has also been investigated for its potential to combat bacterial infections, including those caused by multidrug-resistant strains.

Activity against Gram-Positive Bacterial Strains (e.g., MRSA)

Guanidine-containing compounds have demonstrated significant antibacterial activity against Gram-positive pathogens. ucsd.edu The rise of resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has spurred the search for novel antimicrobial agents. ucsd.edu

Screening of chemical libraries has identified guanidine derivatives with potent bactericidal activity against MRSA. ucsd.edu For example, a study on a pyrrolidine (B122466) bis-cyclic guanidine library found several compounds that were bactericidal for MRSA at concentrations of 62.5 µg/mL. ucsd.edu Another study identified a guanidinium compound, designated L15, which exhibited high potency against MRSA (USA300) with a minimum inhibitory concentration (MIC) of 1.56 µM. d-nb.info Furthermore, the N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine derivative showed activity against both methicillin-sensitive and methicillin-resistant S. aureus, with an MIC of 8.0 μg/mL. nih.gov

Table 2: Documented Activity of Guanidine Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| L15 | MRSA USA300 Lac (JE2) | 1.56 µM | d-nb.info |

| N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine | MRSA | 8.0 µg/mL | nih.gov |

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

A significant challenge in developing antibiotics against Gram-negative bacteria is the inability of many compounds to penetrate their outer membrane and accumulate within the cell. nih.gov Research has shown that positively charged functional groups, specifically N-alkyl guanidiniums and pyridiniums, can facilitate the uptake of compounds into Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net

A study assessing a set of 60 compounds found that guanidinium-containing molecules showed enhanced accumulation in E. coli compared to their primary amine counterparts. nih.gov This ability to increase cellular uptake is a promising strategy for designing new antibiotics. nih.govresearchgate.net In terms of direct antibacterial action, the guanidinium compound L15, which was potent against MRSA, also showed activity against E. coli with an MIC of 12.5 µM. d-nb.info Additionally, certain naphthyridine derivatives containing a guanidine moiety have been found to possess broad-spectrum antibacterial activity that includes Gram-negative pathogens like Acinetobacter baumannii and E. coli. nih.gov

Anti-tubercular Activity against Mycobacterium tuberculosis

The quest for novel anti-tubercular agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. Research has shown that incorporating N-pyridoyl substituents at the 3-position of quinazolinone can enhance anti-tubercular activity. One study synthesized a series of 2,3-disubstituted quinazolinone derivatives, with some compounds demonstrating a minimum inhibitory concentration (MIC) value between 6.25 and 100 µg/mL against Mycobacterium tuberculosis.

In a separate line of research, fused 1, 2, 4-triazole derivatives were synthesized with the aim of discovering potent anti-tubercular agents. This work involved the synthesis of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl) guanidine as an intermediate. The final compounds were screened for their anti-tubercular activity, with some exhibiting activity against Mycobacterium tuberculosis at a concentration of 6.25 µg/ml. The development of pyrimidine (B1678525) derivatives has also been explored as a potential therapy for tuberculosis by targeting the enzyme thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt). Pyrimidines synthesized from chalcones and guanidine showed promising enzyme inhibitory activity in molecular docking studies, and subsequent screening confirmed that all the synthesized compounds possessed good anti-tubercular activity.

Evaluation of Metal Complexes of Pyridinyl Guanidine Ligands as Antibacterial Agents

The antibacterial potential of metal complexes derived from pyridinyl guanidine ligands has been a subject of significant research. Studies have shown that these metal complexes often exhibit enhanced antibacterial activity compared to the parent ligands. This increased activity is often explained by chelation theory.

One study reported the synthesis of guanidine-pyridine hybrid derivatives and their metal (II) complexes. The evaluation of antibacterial activities indicated that the metal complexes were more effective at inhibiting Gram-positive and Gram-negative bacteria strains than the parent ligands. Among the synthesized complexes, a copper complex (CuL'₂) demonstrated the highest antibacterial activity, with a zone of inhibition diameter of 29 mm.

Another research effort focused on two specific guanidine-pyridine ligands, 2-(6-aminopyridin-2-yl)-1,3-dimethylguanidine (LI) and 2-(6-aminopyridin-2-yl)-1,1,3,3-tetramethylguanidine (LII), and their corresponding Cu(II), Co(II), and Ni(II) metal complexes. The antibacterial activity was screened against Escherichia coli, pseudomonas aeruginosa, staphylococcus aureus, and enterococcus faecalis. The results showed that the metal complexes possessed much higher antibacterial activity than the parent ligands, with the CoLI complex being the most effective against all four bacterial strains.

Furthermore, the synthesis and characterization of Cadmium (II), Zirconium (II), and Zinc (II) complexes with 1,1,3,3-tetramethyl-2-(pyridin-2-yl) guanidine ligand have been reported. These complexes were tested against Gram-negative bacteria (Escherichia coli, Serratia marcescens) and Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus). The CdL₂ complex was found to have the highest antibacterial activity among the studied metal complexes.

Anticancer Potency and Cellular Effects

Cytotoxicity in Specific Cancer Cell Lines (e.g., Neuroblastoma, Leukaemia, Breast, Cervical, Colorectal Carcinomas)

Derivatives of this compound have demonstrated significant cytotoxic effects across a range of cancer cell lines.

Neuroblastoma: Hybrid molecules combining benzylguanidine with the alkylating motif of melphalan (B128) have been synthesized and studied for their effects on human neuroblastoma cell lines (SK-N-SH, Kelly, and LS). These hybrid compounds were found to be at least as effective as, and in some cases more effective than, melphalan alone. Additionally, a poly-guanidine conjugate, GuaDex, showed potent cytotoxicity and invasion-inhibitory effects on medulloblastoma cells at low micromolar concentrations.

Leukaemia: In studies on promyelocytic leukaemia (HL-60), certain 3,4′-bis-guanidines phenyloxypyridines showed increased cytotoxicity. For example, a pyridine (B92270) analogue of a lead compound had an IC₅₀ value of 2.36 μM, a four-fold increased activity. Synthetic guanidines containing a 1,3-diphenylpropenone core were also found to be cytotoxic against various leukaemia cell lines (U-937, HL-60, MOLT-3, and NALM-6).

Breast Cancer: The cytotoxicity of this compound analogues has been evaluated in breast cancer cell lines such as MCF-7. The IC₅₀ values obtained for selected compounds were in the low μM range, with some compounds showing improved activity over the initial lead compound. For instance, compounds 3 and 4 had IC₅₀ values of 2.02 μM and 3.73 μM, respectively, in the MCF-7 cell line.

Cervical Cancer: While direct studies on this compound in cervical cancer are less detailed in the provided context, related guanidine derivatives have been assessed. New N-benzenesulfonylguanidine derivatives were evaluated for their activity against cervical cancer (HeLa) cells, among others.

Colorectal Carcinoma: A 3,4′-bis-guanidinium diphenyl derivative demonstrated strong cytotoxicity in colorectal cancer cells with both wild-type and mutated BRAF. Its pyridine analogue also showed significant activity, with one derivative being the most active of the series with an IC₅₀ of 4.59 μM in HCT116 cells and 2.88 μM in HKH-2 cells.

Induction of Autophagy and Apoptosis in Cancer Cells

This compound analogues have been shown to induce both autophagy and apoptosis in cancer cells, which are critical mechanisms for controlling cancer cell proliferation and survival.

Research has demonstrated that a 3,4′-bis-guan

Antidiabetic Research

The investigation into the antidiabetic properties of this compound analogues has primarily focused on their ability to stimulate insulin secretion in a glucose-dependent manner. This is a desirable characteristic for antidiabetic agents as it minimizes the risk of hypoglycemia.

Research has shown that certain heteroaryl guanidine derivatives exhibit significant antidiabetic activity. jocpr.com A study involving substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine, N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidine, and N-(1H-indol-3-yl)-guanidine analogues demonstrated their potential as a new class of antidiabetic agents. researchgate.net The in vitro glucose-dependent insulinotropic activity of these compounds was assessed using a RIN5F (Rat Insulinoma cell) based assay. researchgate.netrjptonline.org

The key findings from this research indicated that all tested compounds exhibited concentration-dependent insulin secretion, which was notably present only under a glucose load of 16.7 mmol. researchgate.net This glucose-dependent action is a significant advantage over some existing therapies, such as sulfonylureas, which stimulate insulin secretion regardless of blood glucose levels. researchgate.net

Several of the synthesized compounds were found to be as potent as BL 11282, a standard aryl-imidazoline compound. researchgate.netrjptonline.org This suggests that the guanidine group can effectively function as a bioisostere of the imidazoline (B1206853) ring system, opening avenues for the design of new antidiabetic drugs. researchgate.netrjptonline.org

| Compound Series | Activity | Mechanism of Action | Reference Compound |

| N-(thieno[2,3-b]pyridin-3-yl)-guanidine | Glucose-dependent insulin secretion | Guanidine group as a bioisostere of imidazoline ring | BL 11282 |

| N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidine | Glucose-dependent insulin secretion | Guanidine group as a bioisostere of imidazoline ring | BL 11282 |

| N-(1H-indol-3-yl)-guanidine | Glucose-dependent insulin secretion | Guanidine group as a bioisostere of imidazoline ring | BL 11282 |

Anti-inflammatory Investigations

The anti-inflammatory potential of this compound and its analogues has been explored through various mechanisms, including the inhibition of key inflammatory kinases and receptors.

One significant area of research has been the development of Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors. MSK1 is a nuclear kinase involved in the activation of the pro-inflammatory transcription factor NF-kB, making it a therapeutic target for inflammatory diseases like asthma and psoriasis. mdpi.com A screening of a compound library identified 6-phenylpyridin-2-yl guanidine as a promising starting point for developing new MSK1 inhibitors. mdpi.com Structure-activity relationship studies led to the discovery of more potent derivatives, with a 2-aminobenzimidazole analogue showing significant inhibitory activity against MSK1 and the release of the pro-inflammatory cytokine IL-6 in vitro. mdpi.com This compound also demonstrated efficacy in a murine asthma model by reducing inflammatory cell recruitment to the airways. mdpi.com

Another study highlighted that quinazoline- and quinoline-containing guanidines act as inhibitors of T-cell activation and proliferation, as well as cytokine production. sci-hub.se This suggests their potential therapeutic use in T-cell mediated inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. sci-hub.se

Furthermore, the compound RO3244019, a prostacyclin receptor (IP receptor) antagonist with a guanidine moiety incorporated into a 2-iminoimidazolidine ring system, has been identified as having anti-inflammatory properties. sci-hub.se Prostacyclin is a key mediator in inflammatory pain, and its antagonists are being investigated for the treatment of inflammatory disorders. sci-hub.se

| Compound/Analogue | Target/Mechanism | Potential Therapeutic Application |

| 6-phenylpyridin-2-yl guanidine derivatives | MSK1 inhibition, reduced IL-6 release | Asthma, Psoriasis, Atherosclerosis |

| Quinazoline- and quinoline-containing guanidines | Inhibition of T-cell activation and cytokine production | Rheumatoid arthritis, Inflammatory bowel disease |

| RO3244019 | Prostacyclin receptor (IP receptor) antagonist | Inflammatory pain, Inflammatory bladder disorders |

Analgesic Properties

The analgesic potential of guanidine derivatives has been linked to their interaction with various receptors involved in pain signaling.

A notable example is the guanidine derivative ADS1017, which has been identified as a potent histamine H3 receptor antagonist. acs.org In preclinical studies, ADS1017 demonstrated significant analgesic activity in the formalin test, a model that mimics both acute and chronic pain. acs.org The compound was particularly effective in the second phase of the test, which is associated with inflammation and central sensitization, suggesting it targets mechanisms involved in inflammatory pain. acs.org

Research has also explored guanidine compounds as blockers of the neuropeptide FF1 (NPFF1) receptor. sci-hub.se NPFF acts as an anti-opioid substance, and by blocking its receptor, these guanidine derivatives have the potential to enhance the analgesic effects of opioids and prevent the development of tolerance. sci-hub.se

Additionally, the prostacyclin receptor antagonist RO3244019, mentioned for its anti-inflammatory effects, also exhibits analgesic activity. sci-hub.se Its mechanism of action, through the antagonism of the IP receptor, makes it a promising candidate for treating inflammatory pain. sci-hub.se

| Compound/Analogue | Target/Mechanism | Analgesic Effect |

| ADS1017 | Histamine H3 receptor antagonist | Attenuation of nociceptive response in the formalin test |

| Neuropeptide FF1 receptor blockers (guanidine compounds) | Blockade of NPFF1 receptor | Enhancement of opioid analgesia, prevention of tolerance |

| RO3244019 | Prostacyclin receptor (IP receptor) antagonist | Analgesic activity in a rat model |

Potential Therapeutic Effects Related to the Cardiovascular System

Guanidine-containing compounds have shown significant promise in the management of cardiovascular conditions, primarily through their effects on blood pressure and platelet aggregation.

Pinacidil, a cyanoguanidine derivative, is known for its action as an ATP-sensitive potassium channel opener. drugbank.comdrugbank.comnih.gov This mechanism leads to the relaxation of arteriolar smooth muscle, resulting in peripheral vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure. drugbank.comdrugbank.comnih.govdrugbank.com

The antiplatelet activity of certain this compound analogues has also been investigated. A study on N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide revealed their ability to inhibit platelet aggregation. uj.edu.pl This effect was observed in response to sub-threshold concentrations of collagen and adrenaline. uj.edu.pl The research strongly suggests that the anti-aggregant effect of these compounds is dependent on their antagonistic activity at α2B-adrenoceptors. uj.edu.pl

| Compound/Analogue | Mechanism of Action | Cardiovascular Effect |

| Pinacidil | ATP-sensitive potassium channel opener | Vasodilation, reduced blood pressure |

| N-(diaminomethylene)-2-(pyridin-3-yl)acetamide | α2B-adrenoceptor antagonist | Inhibition of platelet aggregation |

| N-(diaminomethylene)-2-(pyridin-4-yl)acetamide | α2B-adrenoceptor antagonist | Inhibition of platelet aggregation |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that mathematically correlates the structural properties of compounds with their biological activities. jopir.in This approach is instrumental in predicting the efficacy of novel derivatives, optimizing lead compounds, and understanding the mechanisms of action. jopir.innih.gov For guanidine-containing compounds, QSAR models have been developed to predict activity against various targets, such as the β-secretase enzyme (BACE1) and poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a model that relates these descriptors to the observed biological activity. nih.gov For instance, a QSAR study on PARP inhibitors used a genetic algorithm to select the most relevant descriptors, resulting in a highly predictive model (R² = 0.935). nih.gov Such models can elucidate the key structural requirements for potent activity. For example, 3D-QSAR analyses on acyl guanidine (B92328) analogues as BACE1 inhibitors revealed that an acyl guanidine moiety and specific substitutions on phenyl rings were critical for high efficacy. researchgate.net The predictive power of these models allows for the virtual screening and prioritization of new derivatives for synthesis, accelerating the drug discovery process. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

The modification of substituents on the core N-pyridin-4-yl-guanidine scaffold has profound effects on biological activity, selectivity, and pharmacokinetic properties.

The guanidinium (B1211019) group is a cornerstone of the biological activity observed in many derivatives. d-nb.infosci-hub.se Its high basicity (pKa ≈ 13.6) ensures that it is protonated under physiological conditions, forming a stable guanidinium cation. d-nb.infosci-hub.se This stability is due to the delocalization of the positive charge across three nitrogen atoms through resonance. d-nb.info In its protonated state, the guanidinium moiety acts as an excellent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors. d-nb.info

The essentiality of this group is often demonstrated through SAR studies where its replacement leads to a significant loss of activity. For example, in a series of Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, replacing the guanidine moiety in the hit compound 1-(6-phenylpyridin-2-yl)guanidine with its isosteric thiourea (B124793) resulted in an inactive compound. mdpi.com This highlights the critical role of the entire guanidine functionality, not just for its structural presence but for its specific electronic and hydrogen-bonding properties. d-nb.infomdpi.com

The substitution pattern on the pyridine (B92270) ring is a key determinant of both potency and selectivity. The position, size, and electronic nature of substituents can dramatically alter how the molecule interacts with its target. thieme-connect.comnih.gov

In a study of MSK1 inhibitors based on a pyridinyl-guanidine template, the position of a phenyl substituent on the pyridine ring was critical. The initial hit, 1-(6-phenylpyridin-2-yl)guanidine, showed inhibitory activity, but moving the phenyl group to the 3, 4, or 5-position of the pyridine ring resulted in inactive compounds. mdpi.com This suggests a specific binding pocket that accommodates the phenyl group only when it is at the 6-position.

Further exploration of substituents on this 6-phenyl ring revealed that ortho-substitution with both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl) groups could enhance activity, possibly by inducing a twist in the phenyl group that optimizes target interaction. mdpi.com In contrast, para-substitution was generally detrimental to activity. mdpi.com

Table 1: Effect of Phenyl Group Position on MSK1 Inhibition Data synthesized from a study on pyridinyl-guanidine derivatives. mdpi.com

| Compound | Phenyl Position on Pyridine Ring | MSK1 Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| 1a | 6 | 42% | 17.9 ± 3.9 |

| 14 | 3 | Inactive | > 10 |

| 13 | 4 | Inactive | > 10 |

| 12a | 5 | Inactive | > 10 |

In the development of trypanocidal agents, researchers found that increasing lipophilicity by adding N-3-phenylpropyl substituents enhanced the inhibition of trypanothione (B104310) reductase (TCTR). conicet.gov.ar However, this effect was not linear; an excessive number of these lipophilic groups led to decreased efficacy, likely due to steric hindrance. conicet.gov.ar This demonstrates an optimal range for lipophilicity in this particular scaffold.

Similarly, in a series of diaryl guanidinium derivatives designed as anti-cancer agents, various lipophilic groups were explored to improve cytotoxicity. mdpi.com The SAR indicated that the nature of these lipophilic moieties significantly influenced the compounds' effectiveness against different cancer cell lines. mdpi.com The interplay between a lipophilic interaction and a hydrogen bond can also be cooperative, where the presence of one enhances the binding contribution of the other. nih.govacs.org

The length and chemical nature of a spacer or linker connecting the pyridinylguanidine core to another pharmacophoric element are critical for optimal target engagement. acs.org The linker orients the interacting groups in three-dimensional space, and even minor changes can lead to significant differences in affinity.

In a series of sigma-1 receptor (σ1R) modulators, the linker between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring played a crucial role. csic.es Increasing the spacer length from a direct amino linkage (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) chain resulted in progressively higher affinity for the receptor. csic.es

Conversely, in the MSK1 inhibitor series, extending the scaffold by introducing a methylene (B1212753) spacer to create benzyl (B1604629) and phenethyl homologues of the 6-phenylpyridin-2-yl guanidine core led to inactive compounds. mdpi.com This suggests that for that particular target, a direct, rigid connection between the pyridine and phenyl rings is required for activity. These findings underscore that the optimal linker chemistry is highly dependent on the specific topology of the target's binding site.

Table 2: Influence of Linker Length on Sigma-1 Receptor (hσ1R) Affinity Data from a study on polyfunctionalized pyridines. csic.es

| Compound | Linker Length (n atoms) | hσ1R Kᵢ (nM) |

|---|---|---|

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 |

| 3 | 3 | 2.97 |

| 4 | 4 | 3.97 |

Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions and its Relation to Activity

The three-dimensional conformation of a molecule is paramount for its biological activity. For pyridinyl guanidines, intramolecular hydrogen bonds (IMHBs) can exert significant conformational control, pre-organizing the molecule into a bioactive shape. nih.govacs.orgacs.org

Studies on pyridin-2-yl guanidine derivatives have shown that an IMHB can form between the pyridine nitrogen atom and a proton on the guanidinium group. nih.govacs.orgresearchgate.net This interaction stabilizes a specific rotamer, leading to a defined orientation of the guanidinium moiety relative to the pyridine ring. acs.orgacs.org X-ray crystallography and NMR studies have confirmed that this hydrogen bond induces a 180° change in the dihedral angle between the two groups when comparing the protonated salt to its protected, neutral analogue. nih.govacs.org

This conformational locking has direct consequences for biological activity. In a study of trypsin inhibitors, pyridin-2-yl guanidine derivatives capable of forming this IMHB were found to be better inhibitors than their 3-yl and 4-yl counterparts, which cannot form such a bond. researchgate.net This suggests that the IMHB helps to present the guanidinium group in an optimal orientation for binding to the S1 pocket of trypsin, which recognizes arginine residues. This principle highlights how intramolecular forces can be harnessed to enhance potency and selectivity by reducing the entropic penalty of binding. d-nb.inforesearchgate.net

Pharmacophore Identification and Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, is a cornerstone of modern drug discovery. For this compound and its derivatives, pharmacophore modeling integrates structure-activity relationship (SAR) and structure-property relationship (SPR) data to guide the rational design of more potent and selective compounds. This process involves defining the key chemical features and then strategically modifying the lead structure to enhance its interactions with a biological target.

Pharmacophore Model Generation

While a specific, universally accepted pharmacophore model for this compound is not extensively defined in the literature, a hypothetical model can be constructed based on the analysis of its structural components and SAR data from analogous compounds. The key features of such a model would likely include:

Hydrogen Bond Donor/Acceptor Sites: The guanidinium group is a powerful hydrogen bond donor, capable of forming multiple interactions. The pyridine ring nitrogen acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The pyridine ring provides a distinct aromatic and hydrophobic scaffold.

Positively Charged Center: Under physiological conditions, the guanidine group is protonated, forming a delocalized positive charge that is crucial for strong ionic interactions with biological targets.

Based on studies of related pyridinyl guanidine derivatives, a common pharmacophore hypothesis involves an aromatic ring, a hydrophobic feature, and hydrogen bond donors and acceptors. semanticscholar.org The spatial relationship between the planar pyridine ring and the guanidinium group is a critical parameter. For instance, in pyridin-2-yl guanidine derivatives, an intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium proton can enforce a specific, more stable conformation, which may be essential for activity. mdpi.comresearchgate.net

Optimization Strategies and Structure-Activity Relationship (SAR) Insights

Optimization of the this compound scaffold involves systematic modifications to probe the chemical space around this core structure. The goal is to enhance target affinity and selectivity while maintaining favorable physicochemical properties.

Computational Chemistry and Theoretical Studies on N Pyridin 4 Yl Guanidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. bohrium.comnih.gov For guanidine (B92328) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have been instrumental in optimizing molecular geometries and predicting a range of properties. researchgate.netresearchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comwuxiapptec.com A smaller gap generally suggests higher reactivity and the ability to absorb light at longer wavelengths. schrodinger.com

DFT calculations are a common method for determining the HOMO-LUMO energy gap. schrodinger.com For guanidine-based systems, modifications to the molecular structure can significantly alter this gap, thereby influencing charge transfer and other electronic properties. researchgate.netnih.gov For instance, in related pyridine (B92270) derivatives, the introduction of different substituents has been shown to modulate the HOMO-LUMO gap, which in turn affects their reactivity. wuxiapptec.com

| Computational Method | Basis Set | Calculated Property | Significance |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. dergipark.org.tr |

| TD-DFT | Various | Excitation Energies | Predicts UV-Vis absorption spectra. researchgate.net |

Molecular Orbital Studies

Molecular orbital analysis provides a detailed picture of the electron distribution within a molecule. In guanidine-based compounds, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is linked to the electron-accepting regions. nih.gov The distribution of these orbitals is crucial for understanding intramolecular charge transfer.

For guanidine derivatives, studies have shown that the electron density of the HOMO and LUMO can be concentrated on different parts of the molecule. For example, in some systems, the major contribution to the LUMO comes from the central guanidine unit. nih.gov The specific arrangement and energies of these orbitals are influenced by the substituents on the pyridine and guanidine moieties.

Prediction of Optical Properties

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can forecast the wavelengths at which a compound will absorb light. acs.org For guanidine-based dyes, these calculations have shown that structural modifications can lead to absorption in the visible region of the spectrum. researchgate.net The predicted optical properties are influenced by factors such as the HOMO-LUMO gap and the nature of the chromophoric groups within the molecule. researchgate.net

Conformational Analysis and Energy Minimization

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its biological activity and interactions. Theoretical studies, often employing DFT methods, are used to determine the most stable conformations of a molecule by minimizing its energy. peerj.commdpi.com

For pyridin-yl guanidine derivatives, conformational analysis has revealed the importance of intramolecular hydrogen bonding. For instance, in pyridin-2-yl guanidine derivatives, a conformation stabilized by an intramolecular hydrogen bond between the guanidinium (B1211019) proton and the pyridine nitrogen atom was found to be significantly more stable. researchgate.net Such conformational preferences, supported by both theoretical calculations and experimental data (NMR and X-ray crystallography), are crucial for understanding how these molecules interact with biological targets. researchgate.netresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. peerj.comnih.govnih.gov

Ligand-Target Binding Mode Prediction and Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. chemrxiv.org This technique is instrumental in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. dovepress.comsamipubco.com For guanidine-containing compounds, docking studies have been employed to investigate their binding to various biological targets, including enzymes and DNA. nih.govrsc.org

For example, docking studies of guanidine-based pyridine compounds with trypsin have helped to rationalize their inhibitory activity by revealing how they occupy the active site. nih.gov These studies have highlighted the importance of intramolecular hydrogen bonds in pre-organizing the ligand for optimal binding. nih.gov Furthermore, the spatial arrangement of aromatic rings in diheteroaryl guanidine ligands has been shown to be crucial for their binding to DNA G-quadruplex structures. rsc.org

Following docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-target complex over time. peerj.comnih.gov MD simulations provide a dynamic view of the interactions and can help to refine the binding mode predicted by docking. samipubco.com For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, MD simulations have been used to investigate the stability of hydrogen bond interactions with the target protein. peerj.com

| Technique | Purpose | Key Findings for Guanidine Derivatives |

|---|---|---|

| Molecular Docking | Predicts ligand binding orientation in a target's active site. chemrxiv.org | Identifies key interactions and rationalizes inhibitory activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess complex stability. peerj.com | Confirms the stability of ligand-target complexes and analyzes dynamic interactions. nih.gov |

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

Non-covalent interactions play a critical role in determining the three-dimensional structure, stability, and molecular recognition capabilities of N-Pyridin-4-yl-guanidine. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing these forces.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the amine and imine protons of the guanidine group) and hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the guanidine group). nih.gov This duality allows for the formation of extensive intermolecular hydrogen-bonding networks in the solid state and in solution. Computational analyses of related pyridinyl guanidine derivatives have shown the potential for strong intramolecular hydrogen bonds (IMHBs). researchgate.netacs.org In the case of this compound's protonated form (the guanidinium cation), an intramolecular hydrogen bond can form between a guanidinium proton and the pyridine ring's nitrogen atom. researchgate.net Such interactions can significantly influence the molecule's conformation, locking the dihedral angle between the pyridine ring and the guanidine moiety. acs.org The strength and geometry of these hydrogen bonds can be analyzed using theoretical approaches like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

Electrostatic Interactions: The distribution of electron density in this compound is inherently uneven due to the differing electronegativities of the carbon, nitrogen, and hydrogen atoms. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. mdpi.comresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for hydrogen bond acceptance. mdpi.com For this compound, these regions would be concentrated around the nitrogen atoms. Conversely, areas of positive electrostatic potential (colored blue) represent electron-poor regions, primarily around the hydrogen atoms of the guanidine group, which are susceptible to nucleophilic attack and act as hydrogen bond donors. mdpi.comacs.org The MEP map provides a visual guide to the molecule's reactivity and its preferred sites for intermolecular interactions. mdpi.comacs.org

In Silico Prediction of Drug-Like Properties and ADMET Considerations

In silico tools are frequently used in the early stages of drug discovery to predict the pharmacokinetic properties of a molecule, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify candidates with a higher probability of success in later clinical stages. researchgate.netresearchgate.net A key component of this initial screening is the assessment of "drug-likeness," often evaluated against empirical rules such as Lipinski's Rule of Five. kemdikbud.go.idacs.org

A compound is generally considered to have good oral bioavailability if it adheres to the following criteria: a molecular weight (MW) of 500 or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). kemdikbud.go.id The computed properties for this compound indicate a high degree of drug-likeness according to these rules.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 136.15 g/mol nih.gov | ≤ 500 | Yes |

| XLogP3-AA (LogP) | -0.7 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 2 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 2 nih.gov | ≤ 2 | Yes |

| Rotatable Bond Count | 1 nih.gov | N/A | N/A |

Source: Data computed by PubChem. nih.gov

The low molecular weight and negative LogP value suggest that this compound is a small, hydrophilic molecule. nih.gov Its compliance with all aspects of Lipinski's rules suggests a favorable profile for oral absorption. kemdikbud.go.idacs.org Further in silico ADMET predictions can be performed using specialized software to estimate properties like aqueous solubility, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity. researchgate.netnih.govnih.gov For instance, general predictions for similar heterocyclic compounds often assess potential hepatotoxicity, carcinogenicity, and mutagenicity to build a comprehensive preclinical profile. nih.govmdpi.com

Thermodynamic and Reactivity Predictions

Computational models, particularly those based on DFT, are employed to predict the thermodynamic stability and chemical reactivity of molecules. acs.orgmdpi.com These predictions are crucial for understanding a compound's behavior under various conditions and its potential for chemical transformation.

Reactivity Predictions: The chemical reactivity of a molecule can be rationalized using Frontier Molecular Orbital (FMO) theory. numberanalytics.comgrafiati.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. grafiati.com

For this compound, the HOMO would likely be localized on the electron-rich guanidine and pyridine moieties, while the LUMO would be distributed across the aromatic system. The precise energies and distributions can be calculated using quantum chemical methods. grafiati.com Other reactivity descriptors derived from DFT, such as Fukui functions, can be used to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, providing a more detailed picture of its chemical behavior. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-di-Boc protected guanidines |

| N-Boc-N'-propyl-substituted pyridin-2-yl guanidines |

| N-(5-methylpyridin-2-yl)guanidinium chloride |

| Benzene |

| Hexafluorobenzene |

| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives |

| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide |

| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide |

| 1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]guanidine |

Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

Investigation of Specific Molecular Targets (Enzymes, Receptors, Ion Channels)

The guanidinium (B1211019) group, a core feature of N-Pyridin-4-yl-guanidine, is crucial for its biological activity. d-nb.info This functional group is typically protonated and positively charged at physiological pH, enabling it to form strong noncovalent interactions, such as hydrogen bonds, with negatively charged residues in protein targets. d-nb.info Guanidine (B92328) derivatives are known to interact with a variety of biological targets, including enzymes and ion channels. ontosight.ai

Specific molecular targets have been identified for derivatives of this compound. For instance, the compound L15, a guanidinium-containing antibiotic, has been shown to target the essential signal peptidase IB (SpsB). d-nb.info In the context of anticancer activity, the derivative CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine) has been found to target the nuclear transcription factor kappa B (NF-κB) and its activating kinase, IKKβ. iiarjournals.org Furthermore, other guanidine derivatives have been investigated for their potential to interact with histamine (B1213489) H3 receptors and muscarinic receptors. acs.org

The table below summarizes the identified molecular targets for this compound and its related compounds.

| Compound/Class | Target Type | Specific Target | Observed Effect |

| Guanidinium compounds | Enzyme | Signal Peptidase IB (SpsB) | Inhibition of activity |

| CHS 828 | Transcription Factor | Nuclear Factor-kappa B (NF-κB) | Inhibition of translocation to the nucleus |

| CHS 828 | Kinase | IKKβ | Inhibition of activity |

| Guanidine derivatives | Receptor | Histamine H3 Receptor | Antagonism |

| Guanidine derivatives | Ion Channel | General | Interaction and potential modulation |

Analysis of Intracellular Signaling Pathways (e.g., MAPK/ERK Pathway Inhibition)

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. researchgate.netsinobiological.com This pathway communicates signals from cell surface receptors to the cell's nucleus, often involving a series of protein phosphorylations. sinobiological.com

A key signaling pathway affected by this compound derivatives is the NF-κB pathway. The compound CHS 828 has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus. iiarjournals.org This inhibition is significant as NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. iiarjournals.org

While the direct impact of this compound on the MAPK/ERK pathway is not extensively detailed, the inhibition of NF-κB signaling represents a significant modulation of intracellular signaling. The interconnection between various signaling pathways, such as PI3K/AKT and MAPK, is well-established, suggesting that interference with one pathway can have cascading effects on others. mdpi.com

Impact on Metabolic Processes (e.g., NAD+ Depletion and Biosynthesis)

A significant metabolic consequence of the action of certain this compound derivatives is the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is an essential coenzyme involved in numerous redox reactions and cellular signaling processes. nih.gov

The compound CHS 828 has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. nih.govunil.ch Inhibition of NAMPT leads to a reduction in intracellular NAD+ levels. unil.ch This depletion of NAD+ can disrupt cellular energy production and the function of NAD+-dependent enzymes, ultimately contributing to cell death. unil.ch

The regulation of NAD+ biosynthesis is complex, involving both de novo synthesis and salvage pathways. elifesciences.org The ability of this compound derivatives to interfere with this critical metabolic hub underscores their potent biological activity.

Cellular Responses and Stress Pathways (e.g., Autolysin Upregulation, Dysregulated Protein Secretion)

Cellular exposure to this compound derivatives can trigger a range of stress responses. In bacteria, the guanidinium compound L15 has been observed to cause an upregulation of autolysins. d-nb.info Autolysins are enzymes that break down the bacterial cell wall, and their increased activity can lead to cell lysis. d-nb.info

Furthermore, treatment with L15 has been associated with the accumulation of cytoplasmic proteins, suggesting a dysfunction in protein secretion. d-nb.info This disruption of protein export could be a direct consequence of membrane damage or the inhibition of specific components of the secretion machinery, such as the targeted SpsB peptidase. d-nb.info In eukaryotic cells, NAD+ depletion induced by compounds like CHS 828 can lead to autophagy. nih.gov

Cell Membrane Interaction and Disruption Mechanisms

The positively charged guanidinium group of this compound and its derivatives plays a critical role in their interaction with cell membranes. d-nb.info In bacteria, these compounds are thought to interact electrostatically with the negatively charged components of the bacterial cell membrane. nih.gov

This interaction can lead to membrane depolarization and disruption, compromising the integrity of the cell membrane and leading to leakage of cellular contents and ultimately cell death. d-nb.info While the primary mechanism may not solely be membrane disruption, it is a significant contributing factor to the antimicrobial activity of these compounds. dur.ac.uk The ability of these compounds to interact with and potentially disrupt membranes is a key aspect of their mechanism of action. d-nb.inforesearchgate.net

Induction of Reactive Oxygen Species (ROS) Accumulation

The depletion of intracellular NAD+ by this compound derivatives has been shown to induce the accumulation of reactive oxygen species (ROS). unil.ch ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to cellular components including DNA, proteins, and lipids when present in excess. nih.govmdpi.com

Preclinical and in Vivo Pharmacological Evaluation of N Pyridin 4 Yl Guanidine Analogues

Efficacy Studies in Animal Models of Disease (e.g., Neuropathic Pain, Hypertension, Diabetic Mice)

The in vivo efficacy of N-Pyridin-4-yl-guanidine analogues has been investigated in various animal models, demonstrating their potential therapeutic applications.

In models of neuropathic pain , the compound 4-phenylpyridin-2-yl-guanidine (5b) and its rigid mimetic, a 2-aminodihydroquinazoline (12), were evaluated. These compounds were initially identified as inhibitors of the overproduction of pro-inflammatory cytokines TNFα and Il-1β. doi.orgnih.govunistra.fr In a mouse model of neuropathic pain, both compounds showed beneficial actions, suggesting that their anti-inflammatory properties may contribute to their analgesic effects in chronic pain states. doi.orgnih.gov Specifically, compound 12 was found to be active in a mouse model of neuropathic pain. nih.gov

For hypertension , a number of this compound analogues have demonstrated significant antihypertensive effects. N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, monohydrate (P 1134) induced a marked and sustained hypotensive response in normotensive, renal hypertensive, neurogenic hypertensive, and spontaneously hypertensive rats, as well as in dogs. nih.gov The potency of this compound was found to be 2-3 times greater than that of hydralazine. nih.gov Similarly, a series of N-alkyl-N'-pyridyl-N''-cyanoguanidines showed optimal hypotensive activity in hypertensive rats and dogs, with N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine being 200 times more potent than the corresponding thiourea (B124793). nih.gov The antihypertensive activity of these compounds appears to be due to direct vascular relaxation. nih.gov

In the context of diabetic complications , guanidine (B92328) derivatives have been assessed. One study investigated the use of a guanidine derivative, pimagedine, in an animal model of diabetic cataract. nih.gov While this highlights the broader interest in guanidines for diabetes-related conditions, specific in vivo studies on this compound analogues for the management of hyperglycemia in diabetic mice are less prevalent in the reviewed literature. However, research on N-(thieno[2,3-b]pyridin-3-yl)-guanidine and related heterocyclic guanidines as potential antidiabetic agents has been conducted, showing concentration-dependent insulin (B600854) secretion in vitro, which suggests a potential for in vivo efficacy in glucose control. researchgate.net

Table 1: Efficacy of this compound Analogues in Animal Models of Disease

| Compound/Analogue | Animal Model | Disease | Observed Efficacy | Reference(s) |

|---|---|---|---|---|

| 4-phenylpyridin-2-yl-guanidine (5b) | Mice | Neuropathic Pain | Beneficial action observed. | doi.orgnih.govunistra.fr |

| 2-aminodihydroquinazoline (12) (mimetic of 5b) | Mice | Neuropathic Pain | Active in vivo. | nih.gov |

| N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, monohydrate (P 1134) | Rats (normotensive, renal hypertensive, neurogenic hypertensive, spontaneously hypertensive), Dogs | Hypertension | Marked and sustained hypotensive response. | nih.gov |

| N-alkyl-N'-pyridyl-N''-cyanoguanidines | Hypertensive Rats and Dogs | Hypertension | Significant hypotensive activity. | nih.gov |

| Pimagedine | Animal Model | Diabetic Cataract | Assessed for preventing diabetic complications. | nih.gov |

Assessment of Analgesic Activity In Vivo

The analgesic properties of this compound and its analogues have been evaluated in various in vivo models of pain, demonstrating their potential as pain-relieving agents.

The acetic acid-induced writhing test and the formalin test in mice are commonly used to assess peripheral and inflammatory pain. Several derivatives of 3-hydroxy pyridine-4-one, which share the pyridine (B92270) core, have shown significant analgesic activity in both phases of the formalin test and in the writhing test. nih.govresearchgate.netconsensus.app For instance, one compound from this series demonstrated analgesic effects at low doses, suggesting potent activity. nih.govresearchgate.net Another novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl2-oxoethylpyridine-2,4,6-tricarbohydrazide (BOPT), induced analgesia in hot-plate, tail immersion, and acetic acid-induced writhing tests in rats. latamjpharm.org

A guanidine derivative, ADS1017, which is a potent histamine (B1213489) H3 receptor antagonist, has shown a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. acs.org In the formalin test, it significantly attenuated the nociceptive response in the late phase, which is associated with inflammation and central sensitization. acs.org Furthermore, piperidine (B6355638) derivatives are also known to exhibit analgesic activities. nih.gov

The evaluation of 4-phenylpyridin-2-yl-guanidine (5b) in a mouse model of neuropathic pain, where it showed beneficial effects, further supports the analgesic potential of this structural class. nih.govunistra.fr

Table 2: In Vivo Analgesic Activity of Pyridine and Guanidine Derivatives

| Compound/Analogue Class | Animal Model | Analgesic Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxy pyridine-4-one derivatives | Mice | Acetic acid-induced writhing, Formalin test | Significant analgesia in both phases of formalin test and writhing test. | nih.govresearchgate.netconsensus.app |

| N'2,N'4,N'6-tris(2-(4-bromophenyl2-oxoethylpyridine-2,4,6-tricarbohydrazide (BOPT) | Rats | Hot-plate, Tail immersion, Acetic acid-induced writhing | Induced analgesia and significantly ameliorated inflammation. | latamjpharm.org |

| Guanidine Derivative ADS1017 | Mice | Formalin test, Neuropathic pain models | Broad spectrum of analgesic activity; attenuated late phase of formalin test. | acs.org |

| 4-phenylpyridin-2-yl-guanidine (5b) | Mice | Neuropathic pain model | Beneficial action observed, implying analgesic effect. | nih.govunistra.fr |

| Piperidine derivatives | Not specified | Not specified | Known to exhibit analgesic activities. | nih.gov |

Cardiovascular Effects and Peripheral Vasodilation

The cardiovascular effects of this compound analogues, particularly their ability to induce peripheral vasodilation, have been a significant area of investigation.

The compound N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, monohydrate (P 1134) has been identified as a potent vasodilator. nih.gov In both rats and dogs, its administration leads to a decrease in total peripheral resistance, which is a direct indicator of peripheral vasodilation. nih.gov This effect is accompanied by an increase in heart rate and cardiac output, which are compensatory responses to the fall in blood pressure. nih.gov The primary mechanism of the hypotensive effect of P 1134 is believed to be a direct relaxant effect on vascular smooth muscle. nih.gov

Similarly, studies on a variety of N-alkyl-N'-pyridyl-N''-cyanoguanidines have indicated that their hypotensive activity is a result of direct vascular relaxation. nih.gov This suggests that the this compound scaffold is a key structural feature for inducing vasodilation.

Furthermore, a cyanoguanidine derivative, (2S,3R,4S)-N'-benzyl-N''-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372), has demonstrated cardioprotective effects in rats and dogs, which may be mediated by the activation of mitochondrial K(ATP) channels. nih.gov Activation of these channels in vascular smooth muscle is a known mechanism for vasodilation.

Table 3: Cardiovascular and Vasodilatory Effects of this compound Analogues

| Compound/Analogue | Animal Model | Key Cardiovascular Effects | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, monohydrate (P 1134) | Rats, Dogs | Decreased total peripheral resistance, increased heart rate and cardiac output. | Direct relaxant effect on vascular smooth muscle. | nih.gov |

| N-alkyl-N'-pyridyl-N''-cyanoguanidines | Hypertensive Rats and Dogs | Hypotensive activity. | Direct vascular relaxation. | nih.gov |

| (2S,3R,4S)-N'-benzyl-N''-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372) | Rats, Dogs | Cardioprotective effects. | Possible activation of mitochondrial K(ATP) channels. | nih.gov |

Assessment of Antihypertensive Properties

The antihypertensive properties of this compound analogues have been demonstrated in various preclinical models, establishing them as a promising class of compounds for the management of hypertension.

A systematic study of N-alkyl-N'-pyridyl-N''-cyanoguanidines revealed that the antihypertensive activity was optimal with branched alkyl groups containing four to seven carbon atoms and a 3- or 4-pyridyl group. nih.gov Specifically, N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (20) and its tert-butyl analogue (19) showed a 150-fold increase in potency in spontaneously hypertensive rats compared to a related compound lacking the pyridyl group. nih.gov On a weight basis, several of these cyanoguanidine derivatives compared favorably with hydralazine. nih.gov

A patent has also described 1-acyl-3-pyridylguanidines as having antihypertensive activity in spontaneously hypertensive rats. google.com The collective findings from these studies underscore the potential of the this compound scaffold in the development of new antihypertensive agents.

Table 4: Antihypertensive Properties of this compound Analogues in Animal Models

| Compound/Analogue | Animal Model | Type of Hypertension | Key Antihypertensive Findings | Reference(s) |

|---|---|---|---|---|

| N''-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, monohydrate (P 1134) | Rats, Dogs | Renal, Neurogenic, Spontaneous | Marked and sustained hypotensive response; 2-3 times more potent than hydralazine. | nih.gov |

| N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (20) | Spontaneously Hypertensive Rats | Spontaneous | 150-fold increase in potency compared to analogue without pyridyl group. | nih.gov |

| N-tert-butyl-N'-3-pyridyl-N''-cyanoguanidine (19) | Spontaneously Hypertensive Rats | Spontaneous | 150-fold increase in potency compared to analogue without pyridyl group. | nih.gov |

| 1-acyl-3-pyridylguanidines | Spontaneously Hypertensive Rats | Spontaneous | Demonstrated antihypertensive activity. | google.com |

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Methodologies for Pyridinyl Guanidines

The synthesis of pyridinyl guanidines is a cornerstone for the exploration of their therapeutic potential. While classical methods exist, future research is focused on developing more efficient, versatile, and environmentally friendly synthetic strategies.